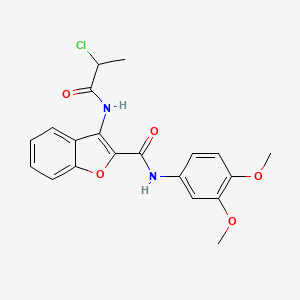
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CPB) is an organic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CPB is an amide derivative of the benzofuran class of compounds, which are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. CPB has been studied for its potential to act as a novel anti-inflammatory agent and for its potential to be used in the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in medicinal chemistry. In particular, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its anti-inflammatory and antioxidant properties, as well as its potential to be used in the development of new drugs for the treatment of various diseases. 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to possess both anti-inflammatory and antioxidant activities, suggesting that it may be useful in the treatment of inflammatory diseases and oxidative stress-related disorders. In addition, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess anti-cancer properties, suggesting that it may be useful in the development of new drugs for the treatment of cancer.
Wirkmechanismus
The exact mechanism of action of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide exerts its anti-inflammatory and antioxidant activities by modulating the activity of certain enzymes and proteins involved in the inflammatory response. In particular, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin (IL)-6, as well as the production of reactive oxygen species (ROS). 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has also been found to modulate the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to possess a range of biochemical and physiological effects. In particular, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as the production of ROS. 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has also been found to modulate the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In addition, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the growth of certain cancer cell lines, suggesting that it may be useful in the development of new drugs for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments include its high solubility in aqueous solutions, its stability in aqueous solutions, and its low toxicity. These features make 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide an ideal compound for use in laboratory experiments. However, there are some limitations to using 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments. For example, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a relatively expensive compound, which may limit its use in some laboratory experiments.
Zukünftige Richtungen
Given the potential of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide as a novel anti-inflammatory agent and its potential to be used in the development of new drugs for the treatment of various diseases, there are several potential future directions for research. These include further investigation of the exact mechanism of action of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, as well as the development of new methods for synthesizing 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide. In addition, further research is needed to determine the efficacy of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in the treatment of various diseases, as well as its potential side effects. Finally, further research is needed to determine the potential applications of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in other fields, such as food science and agriculture.
Synthesemethoden
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized through the reaction of 2-chloropropionamide and 3,4-dimethoxyphenyl-1-benzofuran-2-carboxylic acid in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, in which the 2-chloropropionamide acts as a nucleophile and the carboxylic acid acts as an electrophile. The reaction is conducted at room temperature and yields 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in high yield.
Eigenschaften
IUPAC Name |
3-(2-chloropropanoylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-11(21)19(24)23-17-13-6-4-5-7-14(13)28-18(17)20(25)22-12-8-9-15(26-2)16(10-12)27-3/h4-11H,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCUJBRDCLIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490361.png)
![3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490365.png)
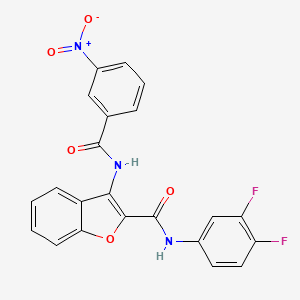
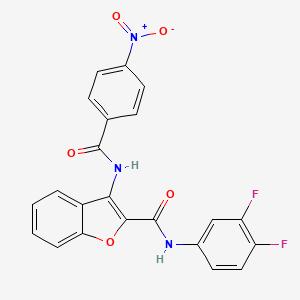
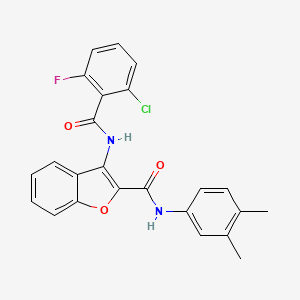
![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)
![N-(3,4-dimethylphenyl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490406.png)
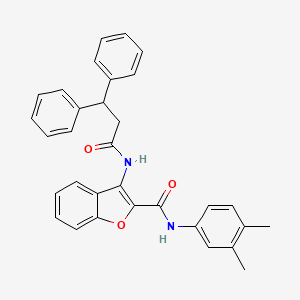
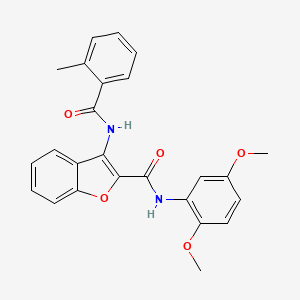
![N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490426.png)


